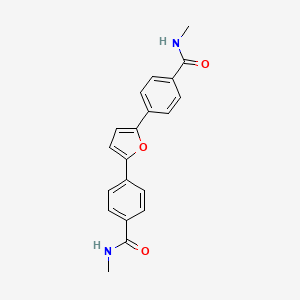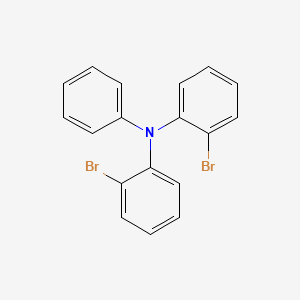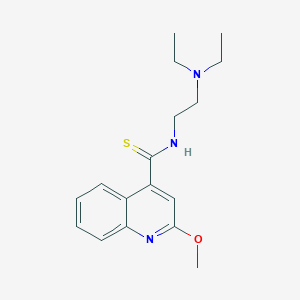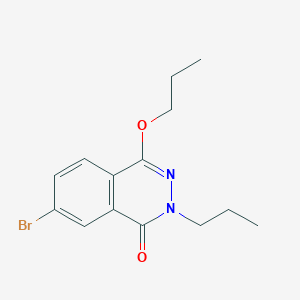
Ethanone, 1-(6-hydroxy-2,3-diphenyl-5-benzofuranyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core substituted with hydroxy and phenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of hydroxy and phenyl substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced techniques such as flow chemistry and automated synthesis. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-1-phenylethanone
- 3-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone
- 4-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-3-phenylethanone
Uniqueness
1-(6-Hydroxy-2,3-diphenylbenzofuran-5-yl)-2-phenylethanone is unique due to its specific substitution pattern on the benzofuran core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity, highlighting its importance in scientific research.
Eigenschaften
CAS-Nummer |
113769-36-1 |
|---|---|
Molekularformel |
C28H20O3 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
1-(6-hydroxy-2,3-diphenyl-1-benzofuran-5-yl)-2-phenylethanone |
InChI |
InChI=1S/C28H20O3/c29-24(16-19-10-4-1-5-11-19)22-17-23-26(18-25(22)30)31-28(21-14-8-3-9-15-21)27(23)20-12-6-2-7-13-20/h1-15,17-18,30H,16H2 |
InChI-Schlüssel |
VPIGZMIDXDMVSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=C3C(=C2)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dibenzo[d,f]indole](/img/structure/B12897390.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12897396.png)
![2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12897414.png)








![Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B12897460.png)
